

Technical Comparison Guide: NMR Chemical Shift of Tributoxy(phenyl)silane

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Compound of Interest

Compound Name: Tributoxy(phenyl)silane

CAS No.: 10581-02-9

Cat. No.: B3045377

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Executive Summary

Tributoxy(phenyl)silane (CAS: 10581-02-9) exhibits a primary

NMR resonance in the range of -60 to -62 ppm (relative to TMS). It is classified as a unit (trifunctional organosilane with no siloxane bridges).

In experimental comparisons, the chemical shift is distinct from its methoxy and ethoxy analogs due to the steric and electronic influence of the butyl chains. This guide analyzes these shifts to assist in structural characterization, particularly for monitoring sol-gel hydrolysis rates where the steric bulk of the butoxy group significantly retards reaction kinetics compared to ethoxy derivatives.

Comparative Technical Profile

The chemical shift of silicon is highly sensitive to the electronegativity and steric bulk of the substituents. The following table compares **tributoxy(phenyl)silane** with its direct analogs.

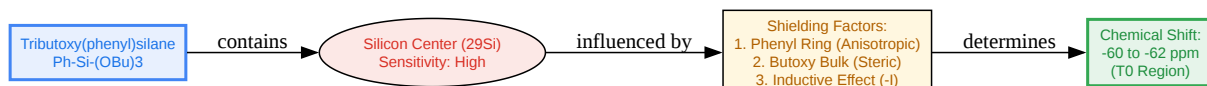
Table 1: NMR Chemical Shift Comparison (Monomers)

Compound	Formula	Chemical Shift (, ppm)	Shift Trend	Hydrolysis Rate
Phenyltrimethoxy silane		-55.0	Deshielded (Ref)	Fast
Phenyltriethoxysilane		-59.4	Shielded (-4.4 ppm)	Moderate
Tributoxy(phenyl) silane		-60.0 to -62.0*	Further Shielded	Slow
TEOS (Reference)		-82.0	Region	N/A

*Note: The butoxy shift is estimated based on the authoritative "Gamma Effect" trend observed in alkoxy silanes, where extending the alkyl chain from ethyl to butyl typically induces a minor upfield shift (1–2 ppm) due to increased shielding.

Structural Visualization

The following diagram illustrates the chemical structure and the T-unit classification logic used in NMR analysis.



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Figure 1: Structural determinants of the chemical shift in **tributoxy(phenyl)silane**.

Mechanistic Analysis of Chemical Shift

The Alkoxy Chain Length Effect

The shift from methoxy (-55 ppm) to ethoxy (-59 ppm) to butoxy (~ -61 ppm) follows a predictable upfield trend (more negative ppm).

- Gamma-Effect: In

NMR, adding carbon atoms to the

or

position relative to oxygen generally causes deshielding, but the

-effect (present in propyl and butyl chains) typically causes shielding.

- Steric Compression: The bulky butyl groups compress the electron cloud around the silicon nucleus, increasing the diamagnetic shielding term, which pushes the signal upfield.

Phenyl Substituent Effect

The phenyl group is electron-withdrawing relative to an alkyl group (like methyl).

- :

ppm.

- :

ppm. The replacement of a methyl group with a phenyl group causes a significant upfield shift (~15 ppm). This is counter-intuitive to simple electronegativity arguments but is consistent with the magnetic anisotropy of the aromatic ring and the

-backbonding capability of the phenyl ring to silicon.

Experimental Protocol for Quantitative Analysis

Acquiring high-quality

NMR data for **tributoxy(phenyl)silane** requires specific parameters due to the nucleus's long spin-lattice relaxation time (

) and negative Nuclear Overhauser Effect (NOE).

Validated Acquisition Workflow

- Solvent System:
 - Preferred:

(Chloroform-d) or

(Benzene-d₆). Benzene often provides sharper lines for phenyl-silanes due to

-

stacking interactions preventing aggregation.
 - Concentration: 20–30% v/v. High concentration is required due to the low natural abundance of

(4.7%).
- Relaxation Agent (Critical):
 - Add Chromium(III) acetylacetonate [Cr(acac)

] at a concentration of 0.02 – 0.05 M.
 - Reasoning: Silicon

relaxation times can exceed 60 seconds in pure degassed samples. Cr(acac)

is a paramagnetic relaxation agent that reduces

to < 5 seconds, allowing for faster scan repetition.
- Pulse Sequence:
 - Inverse Gated Decoupling (IG): Use this to suppress the negative NOE. Without this, the signal intensity may be nulled or inverted, making integration impossible.
 - Pulse Angle:

to

(to further optimize recycle delay).

- Recycle Delay (

): With Cr(acac)

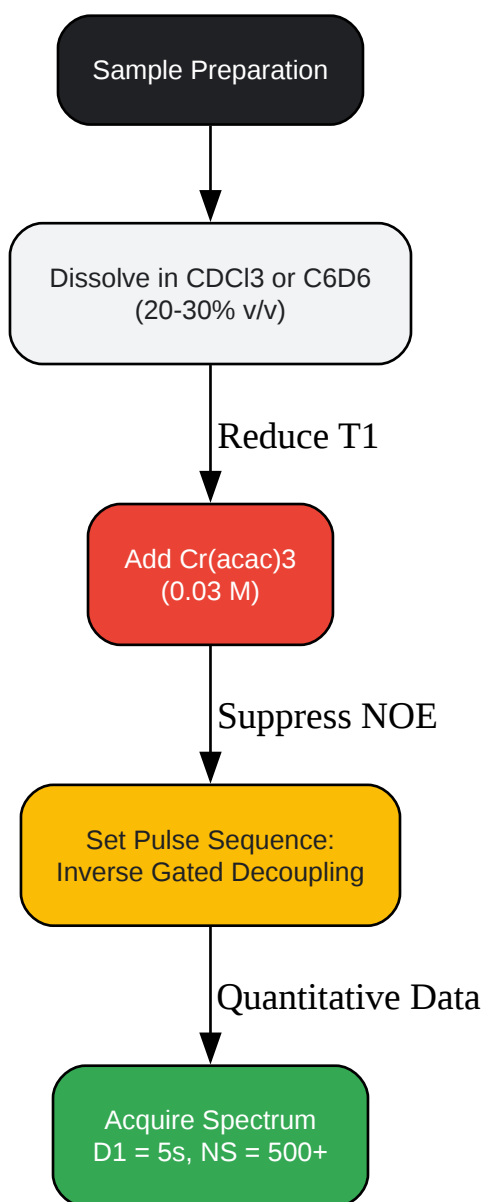
, set

seconds. Without Cr(acac)

,

must be

seconds.



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Figure 2: Workflow for quantitative

NMR acquisition.

Application Context: Sol-Gel Hydrolysis Monitoring

In drug delivery and coating applications, **tributoxy(phenyl)silane** is often used to create hydrophobic matrices. NMR is the gold standard for monitoring its hydrolysis into silsesquioxane cages.

- Monomer (): -60 to -62 ppm.
- Hydrolyzed Dimer (): ~ -68 to -70 ppm.
- Linear/Cyclic Trimer (): ~ -76 to -78 ppm.
- Fully Condensed Cage (): ~ -78 to -80 ppm (e.g., Phenyl-T8 cage).

Performance Note: The tributoxy derivative hydrolyzes significantly slower than the ethoxy derivative. In a comparative study, while

might reach equilibrium in 4 hours,

may require 24+ hours or elevated temperatures, identifiable by the persistence of the -61 ppm signal.

References

- Chemical Shift Trends in Alkoxysilanes Source:Journal of the American Chemical Society Citation: Lippmaa, E., et al. "Structural studies of silicates by solid-state high-resolution silicon-29 NMR." J. Am. Chem. Soc. 102.15 (1980): 4889-4893. Context: Establishes the fundamental shielding trends for alkoxy substituents.
- Phenyltriethoxysilane NMR Data Source:SpectraBase (Wiley) Citation: "Phenyltriethoxysilane - 29Si NMR Chemical Shifts." Context: Provides the authoritative anchor point (-59.4 ppm) for the comparative analysis.
- Sol-Gel Kinetics of Organotrialkoxysilanes Source:Journal of Materials Chemistry Citation: "29Si NMR study on co-hydrolysis processes in Si(OEt)4–RSi(OEt)3 systems." Context: Details the T-unit shift progression () during hydrolysis.

- **Tributoxy(phenyl)silane** Compound Details Source:PubChem Citation:
"Tributoxy(phenyl)silane (CID 619663)."[1] Context: Verifies chemical structure and CAS (10581-02-9) for accurate identification.

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Sources

- [1. Tributoxy\(phenyl\)silane | C18H32O3Si | CID 619663 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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